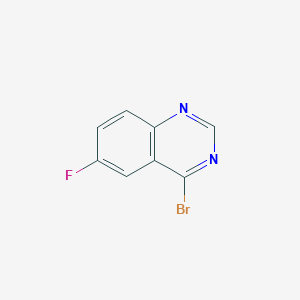

4-Bromo-6-fluoroquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrFN2 |

|---|---|

Molecular Weight |

227.03 g/mol |

IUPAC Name |

4-bromo-6-fluoroquinazoline |

InChI |

InChI=1S/C8H4BrFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H |

InChI Key |

FJSQCDKGJJVNBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoroquinazoline and Its Precursors

Classical Heterocyclic Annulation Approaches to the Quinazoline (B50416) Core

Traditional methods for constructing the quinazoline ring system remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic structure from acyclic or simpler cyclic precursors through cyclization reactions, followed by targeted functionalization to introduce the desired substituents.

Cyclocondensation reactions are a cornerstone for the synthesis of the quinazoline nucleus. These reactions involve the joining of two or more molecules, or different parts of the same molecule, to form the heterocyclic ring with the elimination of a small molecule like water or ammonia.

A primary and widely used method involves the cyclization of anthranilic acid derivatives. For instance, the precursor 6-fluoro-4-quinazolinol can be prepared through the cyclization of 2-amino-5-fluorobenzoic acid with formamide. researchgate.net Similarly, condensations of anthranilamide with various aldehydes or ketones proceed through the initial formation of a Schiff base, which then undergoes a ring-closing step involving the amide group to yield 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com These intermediates can be readily oxidized in subsequent steps to form the aromatic quinazolinone ring. mdpi.com

The choice of reactants and conditions can be tailored to produce diverse quinazoline structures. Bifunctional carbonyl compounds like ethyl levulinate can react with anthranilamide in a cascade process to form tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. mdpi.com Another approach involves the reaction of 2,2'-iminodibenzoic acid with a Vilsmeier-Haack type reagent, generated in-situ from thionyl chloride and dimethylformamide (DMF), to produce a quinazolinone scaffold under mild, metal-free conditions. jchemtech.com The reaction proceeds through the formation of an acid amide, which then reacts with an immonium chloride intermediate. jchemtech.com Base-promoted SNAr reactions of ortho-fluorobenzamides with amides, followed by cyclization, also provide a route to the quinazolinone ring. nih.gov

The table below summarizes various classical cyclocondensation approaches.

| Starting Material(s) | Reagent(s)/Conditions | Product Type | Reference(s) |

| 2-Amino-5-fluorobenzoic acid, Formamide | Cyclization | 6-Fluoro-4-quinazolinol | researchgate.net |

| Anthranilamide, Aldehydes/Ketones | Schiff base formation, Cyclization | 2,3-Dihydroquinazolin-4(1H)-one | mdpi.com |

| 2,2'-Iminodibenzoic acid | SOCl₂-DMF | Quinazolinone scaffold | jchemtech.com |

| ortho-Fluorobenzamides, Amides | Cs₂CO₃, DMSO | Quinazolin-4-one | nih.gov |

This table is interactive. Click on the headers to sort.

The synthesis of 4-Bromo-6-fluoroquinazoline requires specific halogenation steps. The fluorine atom at the C-6 position is typically incorporated early in the synthesis, starting from a fluorinated precursor like 2-amino-5-fluorobenzoic acid. researchgate.net

Once the 6-fluoro-4-quinazolinol (or its tautomer, 6-fluoroquinazolin-4(3H)-one) core is established, the critical step is the conversion of the C-4 hydroxyl group to a bromine atom. This transformation is a common strategy for activating the C-4 position for subsequent nucleophilic substitution reactions. The conversion can be achieved using standard brominating agents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). While direct literature for this specific transformation on 6-fluoro-4-quinazolinol is sparse in the provided context, the general methodology is well-established for quinazolinone systems. For example, related chloro-derivatives are synthesized by refluxing with thionyl chloride (SOCl₂). mdpi.com The introduction of halogens onto the quinazoline ring can also be achieved through electrophilic aromatic substitution, although this requires careful control of regioselectivity. a2bchem.comresearchgate.net

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer higher efficiency, atom economy, and sustainability. Transition-metal catalysis, in particular, has provided powerful tools for constructing and functionalizing the quinazoline scaffold.

A variety of transition metals have been employed to catalyze the synthesis of quinazolines through diverse reaction pathways, including cross-coupling, C-H activation, and dehydrogenative cyclizations.

Palladium: Palladium catalysts are highly versatile for forming C-N and C-C bonds. One-pot procedures have been developed where Pd-catalyzed N-arylation of amidines with aryl halides is followed by condensation with an aldehyde to form quinazolines. organic-chemistry.orgnih.gov This method simplifies the synthesis of these important compounds. organic-chemistry.org Palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides also yields quinazoline scaffolds in a one-pot sequence involving aminocarbonylation, condensation, and oxidation. rsc.org Furthermore, Suzuki cross-coupling reactions catalyzed by palladium complexes like Pd(dppf)Cl₂ are effective for creating complex quinazoline derivatives by coupling bromo-substituted quinazolines with boronic esters. mdpi.com

Copper: As an inexpensive and abundant metal, copper has been extensively used in quinazoline synthesis. chim.it Copper-catalyzed methods include cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides or amides, proceeding through sequential N-arylation, intramolecular substitution, and aerobic oxidation. organic-chemistry.org CuO nanoparticles have been used for the aerobic oxidative coupling of N-arylamidines with alcohols or aldehydes. mdpi.com One-pot syntheses using Cu(I) catalysts can produce 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various partners like aldehydes or benzyl (B1604629) alcohols, with DMSO often serving as a beneficial solvent. gaylordchemical.com

Ruthenium: Ruthenium catalysts are particularly effective for dehydrogenative coupling reactions. nih.gov Arene ruthenium(II) complexes can catalyze the acceptorless dual dehydrogenative coupling of alcohols to form 2,4-disubstituted quinazolines, releasing only water and hydrogen as byproducts. organic-chemistry.org In-situ formed ruthenium catalysts also enable the highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. organic-chemistry.orgmarquette.edu These methods are noted for their high atom efficiency and operational simplicity. organic-chemistry.org

Manganese: Earth-abundant manganese has emerged as a sustainable catalyst for N-heterocycle synthesis. mdpi.comrsc.org Mn(I) complexes have been successfully used in acceptorless dehydrogenative coupling (ADC) strategies, for example, in the reaction of 2-aminobenzyl alcohol with primary amides to produce 2-substituted quinazolines. mdpi.comnih.govacs.org These protocols offer an atom-economical and environmentally benign route to quinazoline derivatives. nih.gov

Cobalt: Cobalt catalysts provide an economical alternative to more precious metals like rhodium and iridium for C-H activation pathways. organic-chemistry.org Cobalt-catalyzed syntheses of quinazolines can be achieved via the reaction of N-sulfinylimines and benzimidates with dioxazolones, which act as nitrile synthons. organic-chemistry.orgfrontiersin.org Ligand-free cobalt catalysts have also been used for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles. mdpi.com

The table below provides an overview of various transition-metal-catalyzed approaches to quinazoline synthesis.

| Catalyst Metal | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Palladium | N-Arylation/Condensation | Aryl halides, Amidines, Aldehydes | One-pot synthesis | organic-chemistry.orgnih.gov |

| Palladium | Carbonylative Coupling | 2-Aminobenzylamine, Aryl bromides | One-pot, one-step | rsc.org |

| Copper | Cascade Reaction | (2-Bromophenyl)methylamines, Amidines | Inexpensive catalyst, air as oxidant | organic-chemistry.org |

| Copper | Imidoylative Cross-Coupling | 2-Isocyanobenzoates, Amines | Environmentally benign catalyst | organic-chemistry.org |

| Ruthenium | Dehydrogenative Coupling | 2-Aminophenyl ketones, Amines | High selectivity, no toxic byproducts | nih.govmarquette.edu |

| Ruthenium | Dehydrogenative Annulation | 2-Aminoaryl methanols, Benzonitriles | High atom efficiency | organic-chemistry.org |

| Manganese | Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Primary amides | Earth-abundant catalyst, atom-economical | mdpi.comnih.govacs.org |

| Cobalt | C-H Activation | N-Sulfinylimines, Dioxazolones | Economical alternative to precious metals | organic-chemistry.orgfrontiersin.org |

This table is interactive. Click on the headers to sort.

The direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom and step economy. Transition-metal catalysis is central to these transformations.

In quinazoline synthesis, C-H activation can be employed to construct the heterocyclic ring via annulation. organic-chemistry.org For example, cobalt(III)-catalyzed C-H activation of arenes like N-sulfinylimines and benzimidates allows for their coupling with dioxazolones (acting as nitrile equivalents) to form the quinazoline core. organic-chemistry.orgfrontiersin.org This approach leverages a functionalizable directing group on the arene substrate. organic-chemistry.org Similarly, rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides another efficient route to highly substituted quinazolines. organic-chemistry.org These methods highlight the potential of using earth-abundant metals like cobalt as a more sustainable alternative to second- and third-row transition metals. organic-chemistry.orgfrontiersin.org C-H functionalization is also a key strategy for the post-synthesis modification of the quinazolinone scaffold, allowing for the introduction of various substituents. researchgate.netrsc.org

Dehydrogenative coupling, particularly acceptorless dehydrogenative coupling (ADC), represents a highly sustainable and atom-economical approach to synthesizing N-heterocycles. rsc.orgrsc.org These reactions form C-N and C-C bonds with the liberation of only hydrogen and/or water as byproducts, avoiding the use of external oxidants. organic-chemistry.orgrsc.org

Ruthenium and manganese are prominent catalysts for these transformations. Ruthenium-pincer complexes are effective in catalyzing the ADC of 2-aminobenzyl alcohols with nitriles or secondary alcohols to furnish quinazolines. rsc.org An in-situ formed ruthenium-hydride complex has shown high activity and selectivity in the dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edu

Manganese(I) pincer complexes have also been developed for the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles or primary amides. mdpi.comacs.orgnih.gov These reactions are catalyzed by well-defined, phosphine-free manganese complexes, highlighting the move towards using earth-abundant and less toxic metals in catalysis. mdpi.comnih.gov Copper-catalyzed ADC of 2-aminoaryl methanols with nitriles has also been reported as a simple and economic protocol. researchgate.net These methods provide direct and green synthetic routes to the quinazoline core from readily available starting materials. organic-chemistry.orgnih.gov

Organocatalytic and Metal-Free Approaches

The drive to eliminate transition metal catalysts, which can be costly and pose toxicity and contamination concerns, has led to the development of powerful organocatalytic and metal-free synthetic routes. These methods utilize small organic molecules to catalyze reactions, often with high selectivity and efficiency.

One prominent metal-free strategy involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalyst. acs.orgnih.gov A one-pot synthesis of quinazoline-2,4-diones has been developed using commercially available di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a key precursor for constructing the C2-carbonyl group of the quinazolinedione ring. acs.orgnih.gov This DMAP-catalyzed approach is compatible with a variety of functional groups and can proceed smoothly at room temperature, offering a milder alternative to microwave-assisted reactions. acs.orgnih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for the synthesis of functionalized quinazolines. researchgate.net For instance, NHCs derived from azolium salts like 1,3-dimethylimidazolium (B1194174) iodide can catalyze the nucleophilic aroylation of fluoroquinazolines with various aromatic aldehydes. researchgate.net This methodology facilitates the introduction of aroyl groups at positions 5, 7, or 8 of the quinazoline core, demonstrating a powerful, metal-free C-C bond-forming reaction on the heterocyclic scaffold. researchgate.net Other metal-free approaches include electrochemical synthesis in aqueous media, which allows for the construction of quinazolines and quinazolinones through anodic oxidation, avoiding the need for chemical oxidants. acs.org

| Catalyst/Reagent | Substrates | Product Type | Key Features | Reference(s) |

| 4-Dimethylaminopyridine (DMAP) | 2-Aminobenzamides, (Boc)₂O | Quinazoline-2,4-diones | Metal-free; one-pot synthesis; mild room temperature conditions. | acs.org, nih.gov |

| N-Heterocyclic Carbene (NHC) | Fluoroquinazolines, Aromatic Aldehydes | Aroylquinazolines | Metal-free; nucleophilic aromatic substitution; C-C bond formation. | researchgate.net |

| Electrochemical (Anodic Oxidation) | Tertiary Amines | Quinazolines, Quinazolinones | Metal-free; chemical oxidant-free; conducted in aqueous media. | acs.org |

| Brønsted Acid / Visible Light | 2-Aminoacetophenones, Iso(thio)cyanates | Quinazolin(thi)ones | Relay catalysis; metal-free; uses air as a green oxidant. | sioc-journal.cn, researchgate.net |

Visible Light-Promoted Photoredox Catalysis for Quinazoline Construction

Visible light photoredox catalysis has become a transformative tool in organic synthesis, harnessing low-energy, renewable light to initiate novel chemical transformations via single-electron transfer pathways. derpharmachemica.com This approach is particularly attractive for its mild reaction conditions and environmentally benign nature. derpharmachemica.comhilarispublisher.com

The synthesis of the quinazoline core can be achieved efficiently using this technology. For example, a relay strategy combining Brønsted acid catalysis with visible-light photoredox catalysis has been developed for the synthesis of quinazolin(thi)ones. sioc-journal.cnresearchgate.net This process involves an initial acid-catalyzed annulation followed by a photocatalyzed C-C bond cleavage, using simple starting materials and air as the terminal oxidant under metal-free conditions. sioc-journal.cnresearchgate.net

Various photocatalysts have been employed, including organic dyes like Rose Bengal, which has been used as an efficient and recyclable metal-free photocatalyst for quinazolinone synthesis in ethanol. derpharmachemica.com Another innovative approach utilizes curcumin, a natural dye, to sensitize titanium dioxide (TiO₂) nanoparticles, extending their light absorption into the visible spectrum. mdpi.com This curcumin-sensitized photocatalyst has demonstrated high efficiency in one-pot, three-component reactions to form quinazoline derivatives, achieving high yields in short reaction times. mdpi.com Notably, some visible-light-mediated syntheses of quinazolines can proceed even without a dedicated photocatalyst, highlighting the intrinsic photoreactivity of the substrates under certain conditions. researchgate.nethilarispublisher.com

| Photocatalyst | Reaction Type | Key Features | Reference(s) |

| Rose Bengal | Photocatalytic Cyclization | Metal-free; recyclable catalyst; mild conditions. | derpharmachemica.com |

| None (Photocatalyst-Free) | One-pot, Three-component | Solvent-free; C-H bond activation; utilizes visible light as a clean energy source. | hilarispublisher.com |

| Curcumin-sensitized TiO₂ | One-pot, Three-component | Natural dye sensitizer; excellent reusability; high product yield (97%). | mdpi.com |

| Brønsted Acid (Relay Catalysis) | [4+2] Annulation / C-C Cleavage | Metal-free catalysts; uses air as a green oxidant; eco-benign energy source. | sioc-journal.cn, researchgate.net |

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern pharmaceutical manufacturing to minimize environmental impact and enhance process safety and efficiency. For the synthesis of this compound and its analogs, this involves the use of safer solvents, development of reusable catalysts, and optimization of atom economy. jnanoworld.com

Solvent-Free and Aqueous Media Syntheses

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methodologies for quinazoline synthesis have been successfully adapted to aqueous media. For instance, magnetically recoverable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a catalyst for quinoline (B57606) and quinazoline synthesis in water, offering a green and efficient process. rsc.org Similarly, an electrochemical method for synthesizing quinazolines and quinazolinones proceeds effectively in aqueous media under mild, metal-free conditions. acs.org The use of surfactants like triethanolamine (B1662121) in combination with NaCl in water has also been shown to promote the formation of quinazolinone derivatives by creating micelles that facilitate the reaction. tandfonline.com

In some cases, solvents can be eliminated entirely. Solvent-free, or neat, reaction conditions represent a highly sustainable approach, reducing waste and simplifying product purification. nih.govresearchgate.net A visible-light-promoted, three-component reaction for quinazoline synthesis has been developed to run under catalyst-free and solvent-free conditions, showcasing a particularly green method. hilarispublisher.com Furthermore, a novel magnetic nanocatalyst based on copper-supported graphene oxide has been employed for the one-pot synthesis of quinazoline derivatives in high yields under solvent-free conditions. nih.govresearchgate.net

Catalyst Reuse and Recyclability

The ability to recover and reuse a catalyst is a cornerstone of sustainable synthesis, as it reduces costs and minimizes waste. benthamdirect.com This is often achieved by immobilizing the catalyst on a solid support. Magnetically separable nanocatalysts are particularly advantageous because they can be easily removed from the reaction mixture using an external magnet. benthamdirect.comresearchgate.net

Several such recyclable catalysts have been developed for quinazoline synthesis:

Copper Ferrite (CuFe₂O₄) Nanoparticles: These serve as a magnetically recoverable and reusable catalyst for quinazoline synthesis in aqueous media. rsc.org

Graphene Oxide-Supported Copper: A magnetic nanocatalyst consisting of copper(II) supported on modified graphene oxide (GO@Fe₃O₄) has been shown to be highly efficient and can be recycled at least four times without a significant loss in activity. nih.govresearchgate.net

Ionic Liquid on Magnetic Nanoparticles: An ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO) immobilized on magnetic nanoparticles has been used to synthesize quinazolines and can be reused for multiple cycles. researchgate.net

Nano-In₂O₃: This indium-based nanocatalyst has been used for quinazoline synthesis in a water/ethanol mixture and was found to be recyclable for up to six cycles without a significant drop in its catalytic activity. jnanoworld.com

Recyclable Photocatalysts: In the realm of photoredox catalysis, both organic dyes like Rose Bengal and natural dye-sensitized systems like curcumin-TiO₂ have demonstrated good recyclability over several reaction cycles. derpharmachemica.commdpi.com

| Catalyst System | Support/Recovery Method | Solvent | Number of Cycles | Reference(s) |

| CuFe₂O₄ Nanoparticles | Magnetic Separation | Water | Not specified | rsc.org |

| GO@Fe₃O₄@...-Cu(II) | Magnetic Separation | Solvent-Free | 4+ | nih.gov, researchgate.net |

| Ionic Liquid on Fe₃O₄@TiO₂ | Magnetic Separation | Ethanol | 4+ | researchgate.net |

| Nano-In₂O₃ | Centrifugation/Filtration | Water/Ethanol | 6 | jnanoworld.com |

| Curcumin-sensitized TiO₂ | Centrifugation/Filtration | Not specified | 4+ | mdpi.com |

| Rose Bengal | Evaporation/Chromatography | Ethanol | Not specified | derpharmachemica.com |

Reactivity and Chemical Transformations of 4 Bromo 6 Fluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) at C-4 and C-6 Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like quinazoline (B50416). libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org In 4-Bromo-6-fluoroquinazoline, the two nitrogen atoms in the pyrimidine (B1678525) ring act as powerful electron-withdrawing groups, activating the entire quinazoline system for SNAr.

The mechanism of SNAr reactions on the quinazoline core is generally considered to be a stepwise process. researchgate.net The initial step involves the attack of a nucleophile on an electron-deficient carbon atom, leading to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step of the reaction. youtube.com The negative charge of this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitrogen atoms. In the subsequent, faster step, the leaving group is expelled, restoring the aromaticity of the ring.

While the stepwise mechanism is common, kinetic studies on related systems have shown that the reaction can also proceed through a concerted or borderline mechanism, depending on the specific substrate, nucleophile, and reaction conditions. nih.govrsc.org The reactivity of this compound with a variety of nucleophiles is anticipated to follow these mechanistic pathways. Common nucleophiles employed in SNAr reactions with related haloquinazolines include amines, alcohols, and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively. researchgate.netnih.gov

Table 1: Representative SNAr Reactions with this compound

| Nucleophile Type | Example Nucleophile | Expected Product at C-4 |

|---|---|---|

| Primary Amine | Aniline | N-phenyl-6-fluoroquinazolin-4-amine |

| Secondary Amine | Morpholine | 4-(6-fluoroquinazolin-4-yl)morpholine |

| Alcohol/Alkoxide | Sodium Methoxide | 6-fluoro-4-methoxyquinazoline |

In molecules with multiple potential reaction sites, such as this compound, regioselectivity is a critical consideration. Theoretical and experimental studies on substituted quinazolines, particularly 2,4-dichloroquinazoline (B46505), provide significant insight into the expected regioselectivity. nih.govresearchgate.net DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) and that nucleophilic attack at this position has a lower activation energy compared to the C-2 position. nih.govresearchgate.net

This pronounced electrophilicity at C-4 is a general feature of the quinazoline ring system. By extension, in this compound, the C-4 position is significantly more activated towards nucleophilic attack than the C-6 position. Therefore, SNAr reactions are expected to occur with high regioselectivity at the C-4 position, leading to the displacement of the bromide ion. The fluorine atom at C-6 is a much poorer leaving group under typical SNAr conditions and the carbon to which it is attached is less electrophilic. This results in excellent chemoselectivity, where the C-Br bond reacts preferentially over the C-F bond.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-4 position of this compound serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed reactions, in particular, are widely used due to their functional group tolerance and broad substrate scope. researchgate.net A key advantage in this system is the significant difference in reactivity between the C-Br and C-F bonds, where palladium catalysts will selectively undergo oxidative addition into the C-Br bond, leaving the C-F bond intact. baranlab.org

This compound is an ideal substrate for palladium-catalyzed C-C bond formation, enabling the introduction of diverse carbon-based functionalities at the C-4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl or aryl-vinyl linkages.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is the most common method for synthesizing arylalkynes. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly valuable for creating vinylated aromatic compounds.

Stille Coupling: The Stille reaction uses an organotin compound (organostannane) as the coupling partner for the aryl bromide. organic-chemistry.orgwikipedia.orglibretexts.org While powerful, the toxicity of the tin reagents is a notable drawback. wikipedia.orglibretexts.org

Table 2: Representative C-C Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected C-4 Substituted Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-fluoro-4-phenylquinazoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-fluoro-4-(phenylethynyl)quinazoline |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-fluoro-4-styrylquinazoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a premier method for constructing aryl amines from aryl halides. For this compound, the Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines at the C-4 position. The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is often critical to the success and scope of the reaction. This methodology provides a complementary approach to the SNAr reactions for C-N bond formation, often proceeding under milder conditions and with a broader range of amine coupling partners. Studies on related dihaloheterocycles have demonstrated the ability to achieve selective amination at a C-Br bond in the presence of a less reactive C-Cl bond, a principle that applies directly to the C-Br versus C-F selectivity in this compound. nih.gov

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, often referred to as Buchwald-Hartwig etherification and thioetherification, couple aryl halides with alcohols/phenols and thiols, respectively. These methods allow for the synthesis of aryl ethers and aryl thioethers from this compound, again with high selectivity for reaction at the C-4 position. These transformations broaden the synthetic utility of the starting material, enabling access to a wider range of functionalized quinazoline derivatives.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful organometallic reaction used to convert an organic halide into an organometallic reagent, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In the case of this compound, this reaction offers a regioselective pathway to functionalize the C4-position.

The exchange process typically involves treating the bromo-substituted heterocycle with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.govtcnj.edu The rate of halogen-metal exchange is significantly faster for bromine than for fluorine, following the general trend of I > Br > Cl > F. wikipedia.org This inherent difference in reactivity ensures that the exchange occurs exclusively at the C4-position, leaving the C6-fluoro substituent untouched.

The reaction generates a highly reactive 6-fluoroquinazolin-4-yl-lithium intermediate. This potent nucleophile can then be "quenched" by the addition of an electrophile. nih.gov The choice of electrophile determines the nature of the new substituent at the C4-position. This two-step sequence provides a reliable method for introducing a wide array of functional groups that would be difficult to install directly. tcnj.edu

Below is a table illustrating potential transformations via this pathway:

| Electrophile | Reagent Example | Resulting C4-Substituent | Product Class |

| Proton | H₂O | -H | 6-Fluoroquinazoline |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | 4-Methyl-6-fluoroquinazoline |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ | Aryl(6-fluoroquinazolin-4-yl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | 2-(6-Fluoroquinazolin-4-yl)propan-2-ol |

| Carbon Dioxide | CO₂ (gas) | -COOH | 6-Fluoroquinazoline-4-carboxylic acid |

This methodology is particularly valuable for creating derivatives that are not accessible through other means, leveraging the predictable chemoselectivity of the halogen-metal exchange process.

Radical Functionalization Pathways and Electrochemistry-Mediated Transformations

Beyond traditional polar reactions, the functionalization of the this compound core can be envisioned through radical-mediated pathways and electrochemical methods. While specific examples for this exact molecule are not extensively detailed, the principles of these modern synthetic strategies can be applied based on the reactivity of related heterocyclic systems.

Radical Functionalization Pathways: Radical reactions offer unique opportunities for bond formation, often proceeding under milder conditions and with different selectivity compared to ionic reactions. nih.gov Radical functionalization of the quinazoline core could be initiated through several means, including thermal or photochemical methods using radical initiators or through photoredox catalysis. A potential pathway involves the homolytic cleavage of the C-Br bond, which is weaker than the C-F and C-H bonds on the aromatic system, to generate a 4-quinazolinyl radical. This radical intermediate could then participate in various transformations, such as addition to alkenes or alkynes, or cross-coupling reactions. nih.gov Another approach is radical C-H functionalization, where a radical is generated at a specific C-H bond, although this often requires directing groups to achieve site-selectivity. nih.gov

Electrochemistry-Mediated Transformations: Electrosynthesis provides a powerful, reagent-free method to drive chemical reactions using electricity. mdpi.com The quinazoline nucleus is known to be electrochemically active, and electrochemical methods have been developed for the synthesis of the quinazoline ring system itself via anodic oxidation. nih.govacs.org For this compound, electrochemical reduction could be used to target the C-Br bond. Cathodic reduction could generate a radical anion, which might then lose a bromide ion to form the 4-quinazolinyl radical, similar to the pathway described above. This radical could then be trapped by a suitable reaction partner. Alternatively, a two-electron reduction could generate a 4-quinazolinyl anion, which could then react with electrophiles in a manner analogous to the organolithium species formed in halogen-metal exchange. The precise outcome would depend on factors like the electrode potential, solvent, and supporting electrolyte. dntb.gov.ua

Chemoselective Transformations of the Quinazoline Core

Chemoselectivity is a cornerstone of modern organic synthesis, and the structure of this compound is well-suited for such selective reactions. The different electronic environments and bond strengths of the C4-Br and C6-F bonds allow one position to be modified while the other remains intact.

A prominent example of this chemoselectivity is seen in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C(sp²)-F bond. ossila.com This reactivity difference allows for the selective coupling of aryl or heteroaryl boronic acids at the C4-position. This reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand) and a base. nih.govmdpi.com This pathway provides a versatile route to a wide range of 4-aryl-6-fluoroquinazoline derivatives, which are important scaffolds in medicinal chemistry.

The table below outlines representative Suzuki-Miyaura coupling reactions:

| Arylboronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-6-fluoroquinazoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / Cs₂CO₃ | 4-(4-Methoxyphenyl)-6-fluoroquinazoline |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Fluoro-4-(thiophen-2-yl)quinazoline |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 6-Fluoro-4-(pyridin-3-yl)quinazoline |

Conversely, the C6-F bond, while generally unreactive in palladium-catalyzed couplings, can be susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in SNAr reactions, and its position on the benzene (B151609) ring of the quinazoline core makes it a potential site for reaction with strong nucleophiles like alkoxides, thiolates, or amines, often under forcing conditions (high temperature or strong base). The C4-position is also highly activated towards nucleophilic attack due to the adjacent ring nitrogens. The ultimate site of substitution depends on the specific nucleophile and reaction conditions, allowing for tunable, site-selective functionalization. ossila.com This differential reactivity—cross-coupling at C4 and potential nucleophilic substitution at C6—makes this compound a highly versatile and chemoselective building block.

Applications of 4 Bromo 6 Fluoroquinazoline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic Heterocyclic Systems

The 4-bromo-6-fluoroquinazoline scaffold is a valuable starting point for the synthesis of intricate polycyclic heterocyclic systems. The reactivity of the halogen atoms, particularly the bromine at the C4 position which can act as a leaving group or a handle for cross-coupling reactions, enables the construction of fused-ring structures.

One key strategy involves the initial substitution of the 4-bromo group followed by an intramolecular cyclization reaction. For instance, substituted hydrazides can react with 4-chloroquinazolines (a close analog of 4-bromoquinazolines) to form 4-hydrazinylquinazolines. These intermediates can then undergo intramolecular cyclodesulfurization or other cyclization reactions to yield fused triazole ring systems, such as Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolines. nih.govnih.gov This approach demonstrates the annelation of a new heterocyclic ring onto the quinazoline (B50416) core.

Another powerful method is the use of palladium-catalyzed cross-coupling reactions. A 4-haloquinazoline derivative can be functionalized using a Sonogashira coupling with a terminal alkyne or a Suzuki coupling with a boronic acid. mdpi.comorganic-chemistry.org If the coupled substituent contains a suitably positioned reactive group, a subsequent intramolecular cyclization can lead to the formation of a new ring fused to the quinazoline system. For example, a study demonstrated the synthesis of 3-aryl-5-aminobiphenyl substituted Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolines through a Suzuki–Miyaura cross-coupling reaction of a 5-(4-bromophenyl)- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazoline intermediate. mdpi.com This highlights how the bromo-substituent on a related quinazoline system serves as a critical handle for building larger, polycyclic architectures.

The table below summarizes representative transformations for creating polycyclic systems from quinazoline precursors.

| Precursor Type | Reaction Type | Reagents/Conditions | Resulting Polycyclic System | Reference |

| Substituted 2- and/or 4-thiosemicarbazido-quinazolines | Cyclodesulfurization | Morpholine or Diethylamine | bis- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a:4'.3'-c]quinazolines | nih.gov |

| 5-(4-bromophenyl)- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolines | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst | 5-(Biphenyl-substituted)- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]quinazolines | mdpi.com |

| 4-Hydrazinylquinazolines | Oxidative Cyclization | N/A | Current time information in Bangalore, IN.researchgate.netnih.govTriazolo[4,3-c]quinazolines | nih.govplos.org |

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency in generating molecular diversity. nih.govmdpi.comresearchgate.net While MCRs are widely used for the primary synthesis of the quinazoline ring itself, for example, through the Doebner reaction, the use of a pre-formed halo-quinazoline like this compound as a building block within a subsequent MCR is not extensively documented in the reviewed scientific literature. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptidomimetics and other complex scaffolds, but their application using a haloquinazoline as one of the core components appears to be an underexplored area of synthetic chemistry. beilstein-journals.org

Design and Synthesis of Functionalized Quinazoline Derivatives (Non-biological Focus)

The this compound molecule is an excellent substrate for creating a diverse range of functionalized quinazoline derivatives, primarily through nucleophilic substitution of the bromine atom at the 4-position. This position is highly activated towards substitution, allowing for the introduction of various nucleophiles containing oxygen, nitrogen, and sulfur.

Substitution with Sulfur Nucleophiles: The reaction of 4-halo-6-fluoroquinazolines with thiols or their corresponding salts provides a straightforward route to 4-thioether-substituted quinazolines. A study on the synthesis of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated that the 4-chloro or 4-bromo precursor readily reacts with various alkyl and aryl thiols under phase transfer conditions to yield the corresponding 4-thio-substituted products. researchgate.netnih.gov

Substitution with Nitrogen Nucleophiles: The bromine at C4 can be displaced by a variety of nitrogen-based nucleophiles, including primary and secondary amines. This reaction is one of the most common methods for functionalizing the quinazoline scaffold. For example, 4-chloro-6-fluoroquinazoline (B97039) reacts with various substituted anilines and benzylamines to produce N-substituted-6-fluoroquinazolin-4-amines. researchgate.netmdpi.com These reactions are often carried out in a polar solvent, sometimes with the aid of microwave irradiation to accelerate the process. researchgate.net This method allows for the systematic introduction of different aryl and alkyl groups at the 4-amino position.

Substitution with Oxygen Nucleophiles: Similarly, oxygen nucleophiles like alkoxides can displace the C4-halogen. The synthesis of 6-bromo-4-methoxyquinazoline (B1507298) is achieved by treating the corresponding 6-bromo-4-chloroquinazoline (B1286153) with sodium methoxide. This reaction exemplifies the facile introduction of alkoxy groups at the 4-position, modifying the electronic properties of the quinazoline ring.

The following interactive table summarizes various nucleophilic substitution reactions performed on 4-halo-6-fluoroquinazoline and its close analogs.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type | Reference |

| Thioetherification | Alkyl/Aryl Thiols | Phase Transfer Catalyst, Halide Reactant | 4-Alkyl/Arylthio-6-fluoroquinazolines | researchgate.netnih.gov |

| Amination | Arylamines | Microwave Irradiation, 2-Propanol | 4-(N-Aryl)amino-6-fluoroquinazolines | researchgate.net |

| Amination | Substituted Benzylamines | Trimethylamine, DMF | N-Benzyl-6-fluoroquinazolin-4-amines | mdpi.com |

| Methoxylation | Sodium Methoxide | Methanol/Basic Conditions | 4-Methoxy-6-bromoquinazoline | |

| Amination | Substituted Anilines | Isopropanol, reflux | 4-(Halogenoanilino)-6-bromoquinazolines | nih.gov |

Scaffold for Ligand Design in Catalysis (if applicable, without reference to specific catalyst application areas)

The quinazoline framework is a common feature in medicinal chemistry and materials science. However, the specific application of this compound as a foundational scaffold for the design of ligands in catalysis is not a prominent theme in the current body of scientific literature. The synthesis of specialized ligands, such as chiral phosphines, for transition-metal catalysis is a highly developed field, but there are no specific, widely reported examples that utilize this compound as the starting backbone for such ligands.

While direct use as a ligand scaffold is not documented, related chemistry shows the quinazoline ring can be a target for catalytic reactions. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the aroylation of fluoroquinazolines, demonstrating a catalytic transformation on the quinazoline ring itself. researchgate.net This indicates the potential for interaction with catalytic species, though not in the context of the quinazoline acting as a directing ligand.

Theoretical and Computational Studies of 4 Bromo 6 Fluoroquinazoline

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. These methods provide fundamental insights into molecular structure, stability, and reactivity. For a molecule like 4-bromo-6-fluoroquinazoline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecular geometry and compute its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In related 6-bromo quinazoline (B50416) derivatives, DFT analyses have shown that the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. For this compound, it is anticipated that the electron-rich quinazoline ring system and the bromine atom would contribute significantly to the HOMO, whereas the LUMO would be delocalized over the bicyclic structure. The energy gap would provide a quantitative measure of its reactivity compared to other quinazoline analogs.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates electron-donating capability. |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower reactivity. |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show regions of high negative potential (red/yellow) around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. These sites would be the most probable targets for electrophilic attack. Conversely, the hydrogen atoms and the area around the carbon attached to the bromine and fluorine atoms would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which stabilize the molecule.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the most likely reaction pathway.

For this compound, this approach could be used to study various reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For instance, in an SNAr reaction, computational modeling could determine whether a nucleophile would preferentially attack the carbon bearing the bromine or the fluorine. The analysis would involve locating the transition state structures for both pathways and comparing their activation energies. The path with the lower energy barrier would be the kinetically favored one. This type of analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.

Prediction of Reactivity, Regioselectivity, and Chemoselectivity

Building upon electronic structure calculations, computational methods can predict the reactivity and selectivity of a molecule.

Regioselectivity , or the preference for reaction at one site over another, can be predicted by analyzing local reactivity descriptors like Fukui functions or the charges on individual atoms. For this compound, which has multiple potential reaction sites (the C4-Br bond and the C6-F bond), these calculations could predict the most probable site for a given reaction type. For example, Pd-catalyzed coupling reactions are known to occur at the bromide group, a preference that can be rationalized through computational analysis of bond strengths and local electronic properties.

Chemoselectivity , the selective reaction of one functional group in the presence of others, can also be modeled. If the molecule were to react with a reagent that could potentially interact with either the bromine or the fluorine atom, computational models could predict which interaction is more favorable.

Simulation of Spectroscopic Properties for Mechanistic and Structural Insights

Computational chemistry allows for the simulation of various spectroscopic properties, which serves as a powerful tool for structural confirmation and mechanistic investigation. By calculating properties like vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a theoretical spectrum can be generated and compared with experimental data.

For this compound, DFT calculations could predict its 1H, 13C, 15N, and 19F NMR chemical shifts. Agreement between the calculated and experimental spectra would help confirm the molecular structure. Similarly, simulating the IR spectrum would yield vibrational frequencies corresponding to specific bond stretches and bends (e.g., C-N, C-F, C-Br, and aromatic C-H vibrations). In studies of related bromo-quinazoline derivatives, calculated IR spectra have shown excellent agreement with experimental results, validating the computational approach. These simulations can also provide insight into how the molecule's structure and electronic properties change under different conditions or upon forming complexes with other molecules.

Advanced Analytical Methodologies for Research on 4 Bromo 6 Fluoroquinazoline

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of synthetic products and transient intermediates. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula.

In the synthesis of 4-Bromo-6-fluoroquinazoline, HRMS serves two primary functions. First, it confirms the successful synthesis of the target compound by matching the experimentally measured exact mass to the theoretically calculated mass of its molecular ion. For this compound (C₈H₄BrFN₂), the calculated monoisotopic mass is a critical benchmark. Second, HRMS can be employed to identify reaction intermediates or byproducts. By analyzing samples from the reaction mixture at various time points, researchers can detect the masses of proposed intermediates, providing crucial evidence to support or refute a hypothesized reaction mechanism. The characterization of various quinazoline (B50416) derivatives by HRMS to confirm their elemental composition is a standard and widely reported practice in medicinal chemistry. rsc.orgnih.govrsc.orgresearchgate.net

Table 1: Theoretical Mass Data for HRMS Analysis of this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₈H₄BrFN₂ | [M+H]⁺ | 226.9618 |

| C₈H₄BrFN₂ | [M+Na]⁺ | 248.9437 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For a compound like this compound, advanced 2D NMR techniques are essential for unambiguous assignments of all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Unambiguous Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra provide initial information, but peak overlap and complex coupling patterns often necessitate two-dimensional (2D) experiments for complete structural assignment. frontiersin.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the benzene (B151609) ring (e.g., H-5 with H-7, and H-7 with H-8), helping to piece together the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). sdsu.eduprinceton.edu This allows for the direct assignment of carbon atoms that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assembling the molecular skeleton. It reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). sdsu.eduprinceton.edu For instance, the proton at position 2 (H-2) would show an HMBC correlation to the carbon at position 4 (C-4) and the bridgehead carbon C-8a. Similarly, H-5 would show correlations to C-4, C-6, and C-8a, confirming the connectivity of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for confirming stereochemistry and observing through-space interactions between different parts of the molecule.

The collective data from these experiments allow for a complete and confident assignment of every atom within the this compound structure. nih.gov

Table 2: Expected 2D NMR Correlations for this compound Structural Assignment

| Proton | Expected COSY Correlations | Expected Key HMBC Correlations (to Carbons) |

|---|---|---|

| H-2 | None | C-4, C-8a |

| H-5 | H-7 | C-4, C-6, C-7, C-8a |

| H-7 | H-5, H-8 | C-5, C-6, C-8a |

| H-8 | H-7 | C-4a, C-6, C-7 |

Solid-State NMR for Polymorphic and Crystalline Form Analysis

The physical properties of a pharmaceutical compound, such as solubility and bioavailability, can be significantly influenced by its solid-state form (polymorphism). Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. bruker.compharmtech.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com

Different polymorphs of this compound would have distinct arrangements of molecules in their crystal structures. These packing differences lead to subtle variations in the electronic environment of the carbon and nitrogen atoms, resulting in measurably different chemical shifts in the ¹³C and ¹⁵N ssNMR spectra. nih.govjocpr.com This makes ssNMR an excellent tool for:

Identifying and distinguishing between different crystalline polymorphs.

Quantifying the components in a mixture of polymorphs. pharmtech.com

Detecting amorphous content within a crystalline sample.

Studying the stability of a particular form under different conditions.

ssNMR is highly complementary to X-ray diffraction, as it provides information on a local atomic scale and can be used for materials that are not sufficiently crystalline for single-crystal diffraction studies. jocpr.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. mdpi.com

For this compound, obtaining a suitable single crystal and performing SCXRD analysis would yield a definitive structural model. The analysis would confirm the planarity of the quinazoline ring system and provide precise measurements for all interatomic distances, including the C-Br and C-F bonds. Furthermore, SCXRD reveals how the molecules pack together in the crystal, elucidating intermolecular interactions such as π–π stacking or halogen bonding, which govern the material's bulk properties. The crystallographic data obtained for related bromo- and fluoro-substituted quinazoline and quinoline (B57606) derivatives demonstrate the power of this technique in providing unambiguous structural proof. iucr.orgresearchgate.netresearchgate.net

Table 3: Representative Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Type of Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths & Angles | Geometric details of the molecule |

| Torsion Angles | Conformational information |

| Intermolecular Contacts | Details of crystal packing and non-covalent interactions |

Chromatographic Techniques for Reaction Monitoring and Purification Optimization in Synthetic Research (e.g., Preparative HPLC, GC-MS)

Chromatographic methods are fundamental to synthetic chemistry for both analyzing reaction progress and purifying the final products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for monitoring the progress of a reaction that produces volatile compounds. hidenanalytical.com Small aliquots can be taken from the reaction mixture over time, and GC-MS analysis can quickly separate and identify the starting materials, intermediates, and products based on their retention times and mass spectra. researchgate.netnih.gov This allows chemists to determine when a reaction is complete and to identify the formation of any significant byproducts, aiding in the optimization of reaction conditions.

Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is used to assess the purity of a sample, preparative HPLC is a powerful tool for purification. warwick.ac.uk When a synthesis of this compound results in a crude mixture containing byproducts or unreacted starting materials, preparative HPLC can be used to isolate the desired compound with high purity on a milligram to gram scale. lcms.cz The system separates the components of the mixture, and fractions containing the pure target compound are collected for subsequent analysis and use. This technique is crucial for obtaining the high-purity material required for biological testing and further analytical characterization.

Future Research Directions in 4 Bromo 6 Fluoroquinazoline Chemistry

Development of More Atom-Economical and Energy-Efficient Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 4-bromo-6-fluoroquinazoline, future research will likely prioritize the creation of more sustainable and efficient synthetic routes.

A key area of focus will be the utilization of C-H activation strategies. Direct functionalization of the quinazoline (B50416) core's C-H bonds would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. The development of selective catalysts, potentially based on transition metals like palladium or rhodium, will be crucial for achieving regioselective C-H functionalization in the presence of the existing halogen substituents.

Furthermore, the design of one-pot and tandem reactions will be instrumental in minimizing waste and energy consumption. By combining multiple synthetic steps into a single operation without the isolation of intermediates, these approaches streamline the synthesis of complex derivatives from this compound. The exploration of novel catalytic systems that can facilitate multiple transformations in a compatible manner will be a significant research endeavor.

The table below outlines potential atom-economical approaches for the synthesis and derivatization of this compound.

| Synthetic Approach | Description | Potential Advantages |

| C-H Activation | Direct functionalization of C-H bonds on the quinazoline ring. | Reduces the number of synthetic steps, minimizes waste. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. | Saves time, energy, and resources; reduces solvent waste. |

| Tandem/Domino Reactions | A series of intramolecular reactions are triggered by a single event. | Increases molecular complexity in a single step; high efficiency. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic landscape of this compound, shaped by the electronegative fluorine and the polarizable bromine atoms, offers fertile ground for the discovery of new chemical reactions.

Photoredox and electrocatalysis are emerging as powerful tools in organic synthesis, enabling transformations that are often challenging to achieve through conventional thermal methods. Future research could explore the use of visible light or electricity to promote novel cross-coupling reactions at the C4-position or to functionalize other positions on the quinazoline ring. These mild reaction conditions could allow for the introduction of a wider range of functional groups with high selectivity.

Another avenue for exploration lies in the development of novel catalytic cycles that can exploit the specific reactivity of the C-Br and C-F bonds. This could involve the design of catalysts that can selectively activate one halogen over the other, or that can participate in unconventional coupling pathways. The discovery of such unprecedented transformations would significantly expand the synthetic chemist's toolbox for modifying the this compound scaffold.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

To accelerate the drug discovery process, the integration of synthetic methodologies into high-throughput platforms is essential. Continuous flow chemistry and automated synthesis offer significant advantages in this regard.

The development of continuous flow processes for the synthesis and derivatization of this compound would enable rapid reaction optimization, improved safety for handling hazardous reagents, and facile scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch methods.

Automated synthesis platforms , coupled with design-of-experiment (DoE) software, can be employed to rapidly generate libraries of this compound derivatives. By systematically varying the coupling partners and reaction conditions, these platforms can efficiently explore the chemical space around the quinazoline core, facilitating the identification of compounds with desired biological activities.

Computational Design of New Reactions and Catalysts for its Functionalization

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and guiding the design of new catalysts.

Density Functional Theory (DFT) calculations can be utilized to model the electronic structure of this compound and to predict its reactivity towards various reagents. These theoretical studies can help in understanding the regioselectivity of functionalization reactions and in identifying the most promising reaction pathways to explore experimentally.

Furthermore, computational methods can be employed for the in silico design of novel catalysts tailored for specific transformations of this compound. By simulating the interaction between the substrate and potential catalysts, researchers can identify catalyst structures with optimal activity and selectivity, thereby reducing the amount of trial-and-error in the laboratory. The use of machine learning algorithms to predict reaction outcomes and suggest optimal conditions is also a rapidly growing area that will undoubtedly impact future research in this field.

Expanding its Synthetic Utility to Underexplored Chemical Scaffolds

The this compound core is not only a valuable scaffold in its own right but also a versatile building block for the construction of more complex and underexplored heterocyclic systems.

Future research will likely focus on utilizing the C4-bromo position as a launching point for annulation and ring-forming reactions . By introducing bifunctional coupling partners, it should be possible to construct fused polycyclic systems with novel topologies and potentially interesting photophysical or biological properties.

Moreover, the development of post-functionalization strategies will be crucial for expanding the diversity of accessible chemical scaffolds. After an initial cross-coupling reaction at the 4-position, the newly introduced substituent can be further modified through a variety of chemical transformations, leading to a vast array of structurally diverse molecules. This approach, often referred to as diversity-oriented synthesis, is a powerful strategy for exploring new areas of chemical space.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-fluoroquinazoline, and how is purity validated?

- Methodological Answer : A common approach involves halogenation of the quinazoline core using brominating agents (e.g., NBS) followed by fluorination. Purity is confirmed via HPLC (>95% by area normalization) and nuclear magnetic resonance (NMR) spectroscopy (e.g., resolving split peaks for Br/F substituents) . Mass spectrometry (MS) can further validate molecular weight.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to bromine/fluorine reactivity, use fume hoods, nitrile gloves, and eye protection. Waste must be segregated into halogenated containers and processed by certified waste management firms to prevent environmental contamination . Stability tests under inert atmospheres (N₂/Ar) are recommended to avoid decomposition.

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL to resolve halogen-heavy structures. Challenges include weak diffraction due to bromine’s high electron density and fluorine’s positional disorder. Anisotropic displacement parameters and twin refinement may improve accuracy .

Q. How do substituent positions (Br at C4, F at C6) influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer : Steric hindrance from bromine at C4 may slow transmetallation, while fluorine’s electron-withdrawing effect at C6 activates the quinazoline core. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/H₂O mixtures. Monitor regioselectivity via LC-MS and compare with analogues (e.g., 6-Bromo-2-chloroquinazoline) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism). Use variable-temperature NMR to identify conformational changes. Cross-validate with computational methods (DFT) to model electronic environments .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via UPLC-MS every 24 hours. Compare half-life with structurally similar compounds (e.g., 4-Bromo-2-fluorocinnamic acid, t½ = 48 hrs at pH 7) to infer stability trends .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate catalytic debromination pathways?

- Methodological Answer : Use pseudo-first-order conditions with excess reductant (e.g., NaBH₄). Track reaction progress via in-situ IR (C-Br stretch at ~550 cm⁻¹) and GC-MS. Compare rate constants with control compounds lacking fluorine (e.g., 4-Bromoquinazoline) to isolate electronic effects .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.